rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione,cis rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione,cis
Brand Name: Vulcanchem
CAS No.: 2866318-82-1
VCID: VC12010244
InChI: InChI=1S/C5H9NO2S/c7-9(8)3-5-1-4(5)2-6-9/h4-6H,1-3H2/t4-,5+/m1/s1
SMILES: C1C2C1CS(=O)(=O)NC2
Molecular Formula: C5H9NO2S
Molecular Weight: 147.20 g/mol

rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione,cis

CAS No.: 2866318-82-1

Cat. No.: VC12010244

Molecular Formula: C5H9NO2S

Molecular Weight: 147.20 g/mol

* For research use only. Not for human or veterinary use.

rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione,cis - 2866318-82-1

Specification

CAS No. 2866318-82-1
Molecular Formula C5H9NO2S
Molecular Weight 147.20 g/mol
IUPAC Name (1R,6S)-3λ6-thia-4-azabicyclo[4.1.0]heptane 3,3-dioxide
Standard InChI InChI=1S/C5H9NO2S/c7-9(8)3-5-1-4(5)2-6-9/h4-6H,1-3H2/t4-,5+/m1/s1
Standard InChI Key OCMSCFIQGROGQQ-UHNVWZDZSA-N
Isomeric SMILES C1[C@H]2[C@@H]1CS(=O)(=O)NC2
SMILES C1C2C1CS(=O)(=O)NC2
Canonical SMILES C1C2C1CS(=O)(=O)NC2

Introduction

Structural Analysis

Core Bicyclic Framework

The compound’s name delineates a bicyclo[4.1.0]heptane skeleton—a seven-membered system comprising two fused rings (a four-membered and a one-membered ring) . Key substituents include:

  • 3λ⁶-Thia: A sulfur atom in a sulfone configuration (λ⁶ denotes hypervalent sulfur with six bonding electrons), contributing two ketone groups (dione) .

  • 4-Aza: A nitrogen atom integrated into the bicyclic framework .

  • Cis stereochemistry: The substituents at positions 1R and 6S reside on the same face of the bicyclic system .

Table 1: Molecular Characteristics

PropertyValue/Description
Molecular FormulaC₆H₆NO₃S
Molecular Weight172.18 g/mol (calculated)
Bicyclic SystemBicyclo[4.1.0]heptane
Key Functional GroupsSulfone (SO₂), Amide (N), Ketones

The sulfone group introduces electron-withdrawing effects, potentially enhancing metabolic stability compared to thioether analogs .

Synthetic Pathways

Retrosynthetic Considerations

Synthesis of such bicyclic systems often involves cyclization strategies. A plausible route could involve:

  • Formation of the bicyclo[4.1.0]heptane core via intramolecular alkylation or photochemical [2+2] cycloaddition .

  • Introduction of sulfur: Oxidation of a thioether intermediate to a sulfone using hydrogen peroxide or ozonolysis .

  • Amide bond formation: Coupling a primary amine with a carboxylic acid derivative, as seen in related azabicyclic syntheses .

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1Bicyclic core formationDIPEA, DMSO, 100°C
2Sulfur oxidationH₂O₂, AcOH
3Amide coupling2-Chloro-1-methylpyridinium iodide
CompoundTargetIC₅₀ (nM)Source
4,5,6,7-Tetrahydro-benzothiopheneRORγt50–100
7-Methyl-7-azabicyclo[4.1.0]heptaneNeuromodulatorN/A

Stereochemical and Isomeric Considerations

Racemic Resolution Challenges

The rac prefix indicates a 1:1 mixture of (1R,6S) and (1S,6R) enantiomers. Separation via chiral chromatography or enzymatic resolution could be necessitated for therapeutic applications .

Cis vs. Trans Isomerism

The cis designation implies that the sulfone and amide groups occupy proximal positions on the bicyclic framework, potentially influencing binding pocket compatibility .

Comparative Analysis with Related Bicyclic Compounds

Structural Analogues from Literature

  • 7-Methyl-7-azabicyclo[4.1.0]heptane : Shares the azabicyclic core but lacks sulfone groups, reducing polarity (LogP: 1.4 vs. estimated −0.8 for the target compound).

  • tert-Butyl (1R,5S)-6-oxo-7-oxa-4-azabicyclo[3.2.1]octane-4-carboxylate : Demonstrates the utility of bicyclic ethers in prodrug formulations.

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